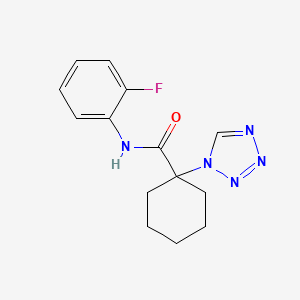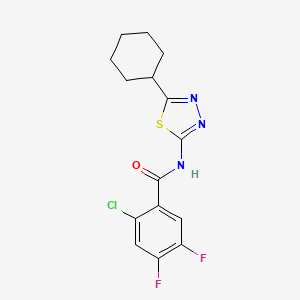
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as ABT-639, is a compound that belongs to the class of drugs called sodium channel blockers. It is a potent and selective inhibitor of the Nav1.7 sodium channel, which plays a crucial role in pain signaling. ABT-639 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various pain conditions.
作用機序
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide acts as a potent and selective inhibitor of the Nav1.7 sodium channel, which plays a crucial role in pain signaling. By blocking the Nav1.7 channel, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide reduces the transmission of pain signals from the peripheral nerves to the central nervous system, thereby reducing the sensation of pain.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is metabolized by the liver and excreted primarily in the urine. N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
実験室実験の利点と制限
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several advantages as a research tool for the study of pain signaling. It is a potent and selective inhibitor of the Nav1.7 sodium channel, which makes it a valuable tool for investigating the role of this channel in pain transmission. In addition, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a low potential for abuse and addiction, which makes it a safer alternative to opioids for the study of pain conditions in animals.
One limitation of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is currently only available in limited quantities, which may limit its use in some research studies.
将来の方向性
There are several potential future directions for the study of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide and its therapeutic applications. One area of research is the development of more potent and selective Nav1.7 inhibitors, which could lead to the development of more effective pain treatments with fewer side effects.
Another potential future direction is the investigation of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in combination with other pain medications, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or other sodium channel blockers. This could lead to the development of more effective combination therapies for the treatment of chronic pain conditions.
Finally, the study of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in animal models of other neurological conditions, such as epilepsy or multiple sclerosis, could provide valuable insights into the role of sodium channels in these conditions and the potential therapeutic applications of Nav1.7 inhibitors.
合成法
The synthesis of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves the reaction of 2-fluoroaniline with cyclohexanone to form 2-fluorocyclohexanone. The resulting compound is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring. Finally, the tetrazole compound is reacted with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and cyclohexylamine to form N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.
科学的研究の応用
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain conditions. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and osteoarthritis pain. In addition, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to opioids for the treatment of chronic pain.
特性
IUPAC Name |
N-(2-fluorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-11-6-2-3-7-12(11)17-13(21)14(8-4-1-5-9-14)20-10-16-18-19-20/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKKRVJNYQKIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6046972.png)
![6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6046973.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046979.png)
![6-(2-pyrimidinylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6046983.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-bromo-1-naphthyl)oxy]acetohydrazide](/img/structure/B6046986.png)


![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
![tetrahydro-2-furanylmethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047016.png)
![9-(4-bromophenyl)-2-(3-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6047031.png)
![N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6047040.png)
![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)